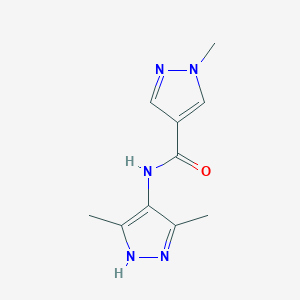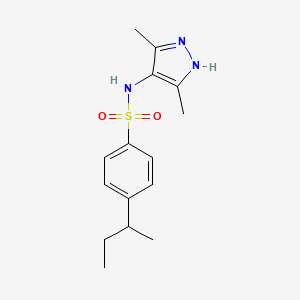
N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide, also known as MPPC, is a novel compound with potential applications in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is believed to act as a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 channels are involved in the sensation of cold and are also implicated in pain and inflammation. By blocking TRPM8 channels, N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide may have potential as a treatment for pain and inflammation. Additionally, N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide may have potential as a tool for studying the structure and function of TRPM8 channels.
Biochemical and Physiological Effects:
N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide has been shown to reduce pain and inflammation, suggesting its potential as a therapeutic agent. N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide has also been shown to have immunomodulatory effects, including the regulation of cytokine production. Additionally, N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide has been shown to affect the thermoregulatory system, suggesting its potential as a treatment for fever.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide has several advantages for lab experiments. It is a stable and reliable compound that can be synthesized in high yields and purity. Additionally, N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide has a well-defined mechanism of action, making it a useful tool for studying ion channels. However, there are also limitations to using N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide in lab experiments. Its effects on the central nervous system may be difficult to study in vitro, and its potential as a therapeutic agent may require further validation in animal models.
Direcciones Futuras
There are several potential future directions for research on N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide. One area of interest is the development of N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide and its potential as a therapeutic agent. Finally, N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide may have potential applications in other fields, such as materials science or environmental science, that have yet to be explored.
Métodos De Síntesis
The synthesis of N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide involves the reaction of 4-piperidone with 4-carbonylpyrazole and N-methylamine. This reaction results in the formation of N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide as a white solid with a purity of over 95%. The synthesis of N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide has been optimized to produce high yields and purity, making it a reliable compound for scientific research.
Aplicaciones Científicas De Investigación
N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. This compound has been studied for its effects on the central nervous system, including its potential as a treatment for neurological disorders. N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide has also been studied for its effects on the immune system and its potential as an immunomodulatory agent. Additionally, N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide has been studied for its potential as a tool for studying the structure and function of ion channels.
Propiedades
IUPAC Name |
N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-12-10(16)8-2-4-15(5-3-8)11(17)9-6-13-14-7-9/h6-8H,2-5H2,1H3,(H,12,16)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSWVJIKYUVKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)C(=O)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556476.png)







![3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide](/img/structure/B7556533.png)


![[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine](/img/structure/B7556574.png)

